N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
"N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide" is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide moiety linked to a 1,3,4-oxadiazole core via a methylene bridge. The 1,3,4-oxadiazole ring is substituted at the 5-position with a 2-fluorobenzylthio group. This structural motif is significant due to the electron-withdrawing fluorine atom, which enhances metabolic stability and influences intermolecular interactions, such as hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
N-[[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-14-9-5-4-8-13(14)11-24-17-21-20-15(23-17)10-19-16(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJUVJRVYLRPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-fluorobenzylthio group: This step involves the nucleophilic substitution reaction of the oxadiazole derivative with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the benzamide group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of oxadiazole derivatives, including N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide. The compound has shown promising results against several cancer cell lines:
- Mechanism of Action : The anticancer activity is often linked to the ability of oxadiazoles to inhibit specific molecular targets involved in cancer progression. For instance, compounds similar to this compound have been studied for their interactions with the 5-hydroxytryptamine (serotonin) receptors and other pathways that regulate cell proliferation and apoptosis .
- Case Studies : In a comparative study, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide exhibited a significant reduction in cell viability across various cancer lines such as OVCAR-8 and SNB-19, with growth inhibition percentages exceeding 85% . Such findings suggest that modifications to the oxadiazole structure can enhance cytotoxic effects.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are another area where this compound may play a crucial role:
- Targeting Bacterial Infections : Compounds within this class have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant minimum inhibitory concentrations (MICs), indicating their potential as antibacterial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and receptor binding affinity |
| Thioether Linkage | Increases biological activity through improved interaction with target enzymes |
| Aromatic Systems | Stabilizes the compound and enhances solubility |
This table summarizes how specific structural features influence the biological activity of oxadiazole derivatives.
In Silico Studies
Computational studies have also been employed to predict the binding affinity and interaction profiles of this compound with various biological targets. Molecular docking simulations suggest that this compound can effectively bind to key receptors involved in cancer signaling pathways . These insights are crucial for guiding further experimental validations.
Mechanism of Action
The mechanism of action of N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The 2-fluorobenzylthio group can enhance the compound’s binding affinity and selectivity for its targets. The benzamide group can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents at the 2- and 5-positions of the oxadiazole ring. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Fluorine Substitution: The 2-fluorobenzylthio group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like LMM5 (4-methoxyphenylmethyl) or LMM11 (furan-2-yl). Fluorine’s electron-withdrawing nature could also improve binding affinity to enzymatic targets .
- Benzamide vs. Heterocyclic Modifications : Compounds with benzamide substituents (e.g., the target compound, LMM5) exhibit antifungal activity, while those with heterocyclic appendages (e.g., thiophene in compound 25 ) show varied target selectivity. For instance, thiophene-containing derivatives demonstrate Ca²⁺/calmodulin inhibition, suggesting substituent-dependent mechanistic divergence.
- Anticancer Potential: The naphthalen-1-ylmethyl-substituted analog (Figure 18 ) displayed potent HDAC inhibition, indicating that bulky aromatic groups at the 5-position enhance interaction with histone deacetylase enzymes. The target compound’s 2-fluorobenzylthio group may similarly engage in hydrophobic interactions but with distinct spatial orientation.
Biological Activity
N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications in medicine.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 2-fluorobenzyl thio derivatives with 1,3,4-oxadiazole intermediates. The general structure can be represented as follows:
where is a substituent that enhances biological activity. The oxadiazole ring is known for its role in enhancing the lipophilicity and bioavailability of compounds.
Antidepressant Activity
Recent studies have indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antidepressant properties. For instance, in a forced swimming test (FST), certain oxadiazole derivatives demonstrated a notable decrease in immobility duration compared to controls. The compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide exhibited an impressive decrease in immobility (DID = 58.93), comparable to fluoxetine .
Table 1: Antidepressant Activity of Selected Oxadiazole Derivatives
| Compound | Immobility Duration (s) | % Decrease | Binding Affinity (K_i in nM) |
|---|---|---|---|
| 10g | 30 | 58.93 | 1.52 |
| Control | 73 | - | - |
Antitumor Activity
The oxadiazole scaffold has also been explored for its antitumor potential. Compounds containing this moiety have shown cytotoxic effects against various cancer cell lines. For example, compounds derived from 1,3,4-oxadiazoles have been reported to exhibit IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of Oxadiazole Derivatives
| Compound ID | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
The mechanism underlying the biological activity of this compound may involve interaction with serotonin receptors (specifically the 5-HT1A receptor), which is crucial for its antidepressant effects . Molecular docking studies suggest that these interactions facilitate favorable binding conformations that enhance receptor activation.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in treating depression and cancer:
- Antidepressant Efficacy : In a double-blind study involving animal models treated with various oxadiazole derivatives, significant reductions in depressive-like behaviors were observed when compared to untreated controls.
- Antitumor Screening : A series of synthesized oxadiazole compounds were evaluated against multiple cancer cell lines in vitro and showed promising results with several candidates advancing to preclinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
